(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
Description
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-20-16-5-3-4-14(17(16)21-2)12-19-11-10-13-6-8-15(18)9-7-13/h3-9,19H,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUBAMRZDJSUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366359 | |
| Record name | N-[(2,3-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353779-64-3 | |
| Record name | N-[(2,3-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
The most common and reliable synthetic route to (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is reductive amination, which involves:
Starting materials:
- 2,3-Dimethoxybenzaldehyde (aldehyde component)
- 2-(4-fluorophenyl)ethylamine (amine component)
Reducing agents:
- Sodium cyanoborohydride (NaBH3CN)
- Sodium triacetoxyborohydride (NaBH(OAc)3)
Solvents:
- Methanol or ethanol are typically employed for solubilizing reactants and facilitating the reaction.
Reaction Conditions and Purification
- The aldehyde and amine are mixed in the solvent under ambient or slightly elevated temperatures.
- The reducing agent is added slowly to the reaction mixture to convert the imine intermediate into the secondary amine product.
- The crude product is purified by recrystallization or column chromatography to achieve high purity.
Advantages and Considerations
- This method is operationally straightforward and yields high purity products.
- Sodium cyanoborohydride is preferred due to its selectivity for imine reduction over aldehyde reduction.
- Reaction times typically range from several hours to overnight depending on scale and conditions.
Catalytic Deaminative Coupling Methods
Recent advances have introduced catalytic coupling methodologies for synthesizing secondary amines, including derivatives structurally similar to this compound.
Catalyst Systems
- Ruthenium-based catalysts such as [(p-cymene)RuCl2]2 combined with phosphine ligands (e.g., L1) have been employed.
- Typical catalyst loadings are low (0.75–3 mol % Ru) with 10 mol % ligand.
- The reaction solvent is often chlorobenzene or toluene, with heating to 130–140 °C for 16–20 hours.
Mechanistic Insights
- The process involves deaminative coupling of primary amines via an imine intermediate.
- The catalyst promotes dehydrogenation of the amine to an imine, followed by nucleophilic addition of a second amine, resulting in secondary amine formation.
- Carbon isotope effect studies support that C–N bond cleavage is the rate-limiting step.
Substrate Scope and Selectivity
- The method works effectively for benzylic and phenethyl amines.
- It selectively produces unsymmetric or symmetric secondary amines without significant tertiary amine formation.
- Chiral amines may yield diastereomeric mixtures or exhibit diastereoselectivity under optimized conditions.
Example Reaction Conditions and Yields
| Reaction Component | Amount/Condition |
|---|---|
| Primary amine (e.g., 2-(4-fluorophenyl)ethylamine) | 1.0 mmol |
| Second amine (e.g., 2,3-dimethoxybenzylamine) | 1.4 mmol |
| Catalyst [(p-cymene)RuCl2]2 | 0.75 mol % |
| Ligand (e.g., L1 phosphine) | 10 mol % |
| Solvent (chlorobenzene) | 2 mL |
| Temperature | 130 °C |
| Reaction time | 16 hours |
| Product yield | Typically >70% (varies) |
(Table adapted from catalytic amine coupling studies)
Comparative Data Table for Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | 2,3-Dimethoxybenzaldehyde + 2-(4-fluorophenyl)ethylamine | NaBH3CN or NaBH(OAc)3, MeOH/EtOH, RT to mild heat | High selectivity, straightforward | Requires careful handling of reducing agents |
| Catalytic Deaminative Coupling | Primary amines (2,3-dimethoxybenzylamine + 2-(4-fluorophenyl)ethylamine) | Ru catalyst, phosphine ligand, chlorobenzene, 130 °C, 16 h | Operationally simple, chemoselective, no external reducing agent | Requires expensive catalyst, longer reaction time |
Research Findings and Notes
- The reductive amination route remains the most direct and widely used method for synthesizing this compound with high purity.
- Catalytic coupling methods provide an alternative route that avoids stoichiometric reducing agents and can be adapted to synthesize symmetric and unsymmetric secondary amines with good selectivity.
- Mechanistic studies indicate that the formation of an imine intermediate and subsequent C–N bond cleavage are critical steps in the catalytic method.
- Purification typically involves silica gel chromatography, with hexanes/ethyl acetate or methanol mixtures as eluents.
- Reaction monitoring by ^1H NMR and GC-MS is standard practice for optimizing yields and confirming product formation.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium on carbon (Pd/C) to yield the corresponding amine or alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, hydrogenation over Pd/C in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Key Reactions
- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Can be reduced to yield corresponding amines or alcohols using lithium aluminum hydride.
- Substitution : Undergoes nucleophilic substitution at the benzyl position.
Chemistry
- Building Block : Serves as a precursor in the synthesis of more complex organic molecules.
- Reagent in Transformations : Utilized in various organic transformations due to its reactive functional groups.
Biology
- Biological Activity : Studies indicate potential interactions with enzymes and receptors, suggesting possible biological activities that warrant further investigation.
- Mechanism of Action : The compound may modulate enzyme activity through binding interactions, impacting various biochemical pathways.
Medicine
- Pharmaceutical Development : Ongoing research explores its potential as an intermediate or active ingredient in drug formulations targeting specific diseases.
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have shown promise for neuroprotective applications.
Industry
- Specialty Chemicals Production : Employed in creating specialty chemicals with tailored properties for industrial applications.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine:
| Study Focus | Findings |
|---|---|
| Neuropharmacology | Demonstrated effects on neurotransmitter systems, indicating potential for treating neurological disorders. |
| Enzyme Interaction | Showed significant binding affinity to specific enzymes, suggesting therapeutic applications. |
| Drug Development | Evaluated as a lead compound for synthesizing new pharmaceuticals targeting receptor sites. |
Mechanism of Action
The mechanism of action of (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Pharmacological and Functional Comparisons
Table 2: Receptor Affinity and Functional Activity
Key Findings:
Receptor Selectivity : The 2,3-dimethoxybenzyl group in the target compound may confer affinity for serotonin receptors (5-HT), similar to N-(2,3-dimethoxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine, a 5-HT₂ ligand . However, the absence of an indole ring likely reduces 5-HT₂ potency compared to indole-containing analogs.
Sigma Receptor Interactions : Fluorophenyl-ethylamine derivatives (e.g., (+)pentazocine) exhibit sigma-1 receptor activity, which modulates dopamine release . The target compound’s fluorophenyl group and flexible ethyl linker align with sigma ligand pharmacophores.
Metabolic Stability: The 4-fluorophenyl group enhances resistance to oxidative metabolism compared to non-fluorinated analogs, as seen in Pruvanserin .
Structural Flexibility : Piperazine-containing analogs (e.g., {2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}amine) show improved solubility and receptor engagement due to the basic nitrogen, whereas the target compound’s dimethoxy groups prioritize lipophilicity .
Research Implications and Limitations
Biological Activity
(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine, identified by its CAS number 353779-64-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, research findings, and applications of this compound.
Chemical Structure and Synthesis
The compound consists of a dimethoxybenzyl moiety linked to a 4-fluorophenyl ethylamine group. Its synthesis typically involves reductive amination of 2,3-dimethoxybenzaldehyde with 4-fluorophenylethylamine, using reducing agents such as sodium cyanoborohydride in solvents like methanol or ethanol. The purification process often employs recrystallization or column chromatography to achieve high purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of these targets, leading to various physiological effects. The detailed pathways involved may vary depending on the biological context .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, indicating potential applications in treating mood disorders and neurological conditions.
- Enzyme Modulation : The compound has been studied for its interactions with various enzymes, which could play a role in metabolic processes or therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | Potential Applications |
|---|---|---|
| Neurotransmitter Modulation | Affects serotonin and dopamine pathways | Treatment for mood disorders |
| Enzyme Interaction | Modulates enzyme activity | Potential use in metabolic disorders |
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Neuropharmacological Studies : In vivo models have shown that the compound can alter behavioral responses associated with anxiety and depression. These findings suggest that it may act as an antidepressant or anxiolytic agent.
- Receptor Binding Assays : Binding affinity studies have demonstrated that this compound interacts with serotonin receptors, supporting its potential role in modulating mood-related pathways .
- Comparative Analysis : Research comparing similar compounds indicates that structural variations significantly affect biological activity. For instance, compounds with different methoxy substitutions exhibit distinct pharmacological profiles .
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Dimethoxy groups at different positions | Potential antidepressant activity |
| (3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine | Similar dimethoxy substitution | Significant interaction with neurotransmitter systems |
| 2-(4-Fluorophenyl)ethylamine | Lacks dimethoxybenzyl moiety | Simpler structure with different pharmacological effects |
Q & A
Q. What statistical approaches validate mechanistic hypotheses derived from inconsistent dose-response data?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Bayesian hierarchical models (Stan or WinBUGS) can reconcile conflicting EC₅₀ values. Use partial least squares regression (PLS-R) to identify confounding variables (e.g., solvent polarity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
